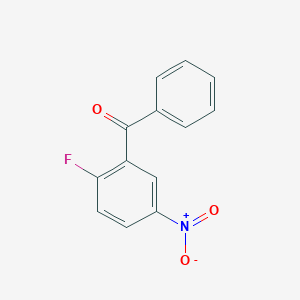

(2-Fluoro-5-nitrophenyl)(phenyl)methanone

Description

Contextual Significance of Fluorinated and Nitrated Aromatic Ketones in Chemical Research

The incorporation of fluorine atoms and nitro groups into aromatic ketone frameworks is a widely employed strategy in modern chemical research, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com Fluorine, being the most electronegative element, can profoundly alter a molecule's properties. Its introduction can enhance metabolic stability, increase binding affinity to biological targets, and modify lipophilicity, which are all critical parameters in drug design. nih.govresearchgate.net The presence of fluorine can also influence the reactivity and stability of the aromatic ring. numberanalytics.com

Similarly, the nitro group (NO₂) is a powerful electron-withdrawing group that significantly impacts the electronic characteristics of the aromatic ring to which it is attached. This feature can be exploited to modulate the reactivity of the molecule, making it a key functional group in synthetic organic chemistry. cymitquimica.com Nitroaromatic compounds are crucial intermediates in the synthesis of anilines, which are themselves foundational building blocks for a vast range of dyes, pharmaceuticals, and polymers. The combined presence of both fluoro and nitro substituents on an aromatic ketone scaffold, as seen in (2-Fluoro-5-nitrophenyl)(phenyl)methanone, creates a molecule with a highly polarized and functionalized structure, offering unique potential as a synthetic intermediate.

Structural Characteristics and Research Impetus for this compound

This compound is a diaryl ketone where one phenyl ring is unsubstituted, and the other is substituted with a fluorine atom at the ortho-position and a nitro group at the meta-position relative to the ketone linkage. The molecular structure confers a distinct set of chemical properties that are a direct consequence of this substitution pattern. The fluorine atom ortho to the carbonyl group can exert steric and electronic effects, potentially influencing the conformation of the molecule and the reactivity of the carbonyl carbon. The nitro group, a strong deactivating group, significantly reduces the electron density of its host ring.

The research impetus for studying this compound and related structures often stems from their utility as precursors in the synthesis of more complex, high-value molecules. For instance, the structurally similar compound (2-Amino-5-nitrophenyl)(2-fluorophenyl)methanone is known as a precursor in the synthesis of benzodiazepines and is an acid hydrolysis product of the drug flunitrazepam. cymitquimica.comcaymanchem.com This highlights the role of nitro-fluoro substituted benzophenones as key intermediates in medicinal chemistry. The functional groups on this compound—the nitro group and the fluorine atom—are amenable to various chemical transformations, making the molecule a versatile platform for constructing diverse molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 54534-85-9 |

| Molecular Formula | C₁₃H₈FNO₃ |

| Molecular Weight | 245.21 g/mol appchemical.com |

| Appearance | Solid (form may vary) |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)N+[O-])F |

Historical Development and Evolution of Synthetic Strategies for Related Benzophenone (B1666685) Derivatives

The synthesis of benzophenone and its derivatives has a rich history, with methods evolving from classical reactions to highly sophisticated modern protocols. The Friedel-Crafts acylation, first reported in the 19th century, remains a fundamental and widely used method for synthesizing benzophenones. acs.orgwikipedia.org This reaction typically involves the acylation of an aromatic ring (like benzene) with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride. orgsyn.org

Over the decades, synthetic chemists have developed numerous alternative and complementary strategies to overcome the limitations of the classical Friedel-Crafts reaction, such as regioselectivity issues and substrate scope limitations. These modern methods provide access to a wider array of complex and highly substituted benzophenones.

Table 2: Evolution of Synthetic Methods for Benzophenone Derivatives

| Method | Description | Advantages |

| Friedel-Crafts Acylation | Electrophilic aromatic substitution involving the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst. wikipedia.org | Well-established, uses readily available starting materials. |

| Oxidation of Diphenylmethane (B89790) | The oxidation of the methylene (B1212753) bridge of diphenylmethane derivatives to a carbonyl group. wikipedia.org | Useful for specific precursors. |

| Grignard-type Reactions | Reaction of a phenylmagnesium halide with a benzaldehyde (B42025) derivative followed by oxidation, or with a benzoyl chloride. | Versatile for creating C-C bonds. |

| Palladium-Catalyzed Carbonylative Coupling | Cross-coupling reactions (e.g., Suzuki, Heck) that incorporate carbon monoxide to form the ketone bridge between two different aryl groups. researchgate.net | High functional group tolerance, excellent regioselectivity. |

| Transition-Metal-Free Annulation | Modern methods that construct the benzophenone core through cyclization and rearrangement pathways without the need for transition metal catalysts. rsc.org | Avoids metal contamination, often uses milder conditions. |

The development of these varied synthetic routes has been crucial for advancing the chemistry of functionalized benzophenones, enabling the targeted synthesis of molecules like this compound for specific research applications.

Outline Structure and Objectives for a Comprehensive Scholarly Review

This article is structured to provide a focused and scientifically rigorous overview of the chemical compound this compound within the context of advanced organic chemistry. The primary objective is to present a detailed examination of the molecule by adhering to a clear and logical structure. The review begins by establishing the broader significance of fluorinated and nitrated aromatic ketones in chemical research, thereby providing a context for the specific subject compound. It then delves into the unique structural characteristics of this compound and discusses the scientific motivations for its study. Subsequently, the article explores the historical and modern synthetic strategies used to prepare the broader class of benzophenone derivatives, highlighting the evolution of organic synthesis in this area. By following this structure, the review aims to deliver a thorough and informative scholarly analysis, strictly confined to the specified chemical and synthetic topics.

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-5-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVGJJXQPIOHNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54534-85-9 | |

| Record name | (2-fluoro-5-nitrophenyl)(phenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 5 Nitrophenyl Phenyl Methanone

Established Synthetic Routes for Aromatic Ketones bearing Fluoro and Nitro Substituents

Traditional methods for the synthesis of diaryl ketones have been extensively studied and applied. These routes, including Friedel-Crafts acylation, transition metal-catalyzed cross-coupling reactions, and nucleophilic aromatic substitution, form the foundation of modern organic synthesis.

Friedel-Crafts Acylation Approaches utilizing Halogenated and Nitrated Benzene (B151609) Precursors

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group into an aromatic ring, typically using an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.org The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile.

However, the application of Friedel-Crafts acylation for the synthesis of (2-Fluoro-5-nitrophenyl)(phenyl)methanone is severely limited. The reaction fails on aromatic rings that bear strongly electron-withdrawing (deactivating) groups, such as a nitro group (NO₂). libretexts.orglibretexts.org These deactivating groups make the aromatic ring electron-deficient and therefore less reactive towards electrophilic attack by the acylium ion. libretexts.orgjove.com Both the fluoro and nitro substituents on the target precursor, 1-fluoro-4-nitrobenzene (B44160), strongly deactivate the ring, rendering it unsuitable for Friedel-Crafts reactions under standard conditions. libretexts.org

| Limitation | Description | Relevance to this compound Synthesis |

|---|---|---|

| Substrate Reactivity | The aromatic ring must not contain strongly deactivating, electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN). libretexts.orgpharmaguideline.com | The target precursor, 1-fluoro-4-nitrobenzene, is strongly deactivated by the nitro group, inhibiting the reaction. |

| Catalyst Complexation | Substituents like amino groups (-NH₂) can form complexes with the Lewis acid catalyst, deactivating it. | While not directly applicable to the nitro group, this highlights the sensitivity of the catalyst. |

| Reaction Failure | Aromatic compounds with reactivity lower than mono-halobenzenes are generally unsuitable for Friedel-Crafts reactions. pharmaguideline.com | 1-Fluoro-4-nitrobenzene is significantly less reactive than a mono-halobenzene. |

Cross-Coupling Reactions for Diaryl Ketone Formation (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful and versatile method for the formation of carbon-carbon bonds and are well-suited for the synthesis of diaryl ketones. libretexts.orgmdpi.com The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgmdpi.com

For the synthesis of this compound, a plausible Suzuki-Miyaura approach would involve the reaction of 2-fluoro-5-nitrobenzoyl chloride with phenylboronic acid. The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., 2-fluoro-5-nitrobenzoyl chloride) to form a palladium(II) species. libretexts.org

Transmetalation: The organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium(II) complex, a step that is facilitated by the base. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final diaryl ketone product, regenerating the palladium(0) catalyst. libretexts.org

A key advantage of the Suzuki-Miyaura coupling is its excellent functional group tolerance, allowing for the presence of groups like nitro and fluoro substituents on the reaction partners. tcichemicals.com This makes it a highly effective strategy where methods like Friedel-Crafts acylation fail.

| Component | Example for Target Synthesis | Function |

|---|---|---|

| Electrophile | 2-Fluoro-5-nitrobenzoyl chloride | Provides one of the aryl groups and the carbonyl moiety. |

| Organoboron Reagent | Phenylboronic acid | Provides the second aryl group. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd₂(dba)₃ | Catalyzes the C-C bond formation. mdpi.com |

| Base | K₂CO₃, Na₂CO₃, or K₃PO₄ | Activates the organoboron reagent for transmetalation. mdpi.com |

| Solvent | Toluene, Dioxane, or THF | Provides the reaction medium. |

Nucleophilic Aromatic Substitution (SNAr) Reactions in Activated Aryl Systems

Nucleophilic aromatic substitution (SNAr) is a powerful pathway for functionalizing aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups. acs.org The reaction proceeds via an addition-elimination mechanism. For an SNAr reaction to occur, two main conditions must be met:

The aromatic ring must be substituted with at least one strong electron-withdrawing group.

There must be a good leaving group (typically a halide) on the ring.

The electron-withdrawing group must be positioned ortho or para to the leaving group. This positioning allows for the stabilization of the negative charge in the intermediate Meisenheimer complex through resonance. acs.orgstackexchange.com

The synthesis of this compound can be envisioned via an SNAr reaction. For instance, a substrate like 1,2-difluoro-4-nitrobenzene could react with a suitable phenyl nucleophile. In this scenario, the nitro group strongly activates the ring towards nucleophilic attack. Both fluorine atoms are in activated positions (one ortho, one meta to the nitro group), but the fluorine atom at the 2-position (ortho to the nitro group) is significantly more activated and would be preferentially displaced. The fluorine atom is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. youtube.com

| Step | Description | Key Features |

|---|---|---|

| 1. Nucleophilic Attack | A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, breaking the aromaticity of the ring. | This is typically the slow, rate-determining step. Forms a resonance-stabilized carbanion intermediate (Meisenheimer complex). acs.org |

| 2. Stabilization | The negative charge of the Meisenheimer complex is delocalized onto the electron-withdrawing group (e.g., the nitro group). | Stabilization is only effective when the activating group is in the ortho or para position relative to the site of attack. stackexchange.com |

| 3. Elimination | The leaving group is expelled, and the aromaticity of the ring is restored. | This is a fast step. The reactivity order of halogens as leaving groups is often F > Cl > Br > I. youtube.com |

Emerging Synthetic Strategies and Advanced Catalytic Approaches

While established routes are robust, research continues to focus on developing more efficient, economical, and environmentally friendly synthetic methods. These include one-pot protocols and alternative reaction mechanisms that can overcome the limitations of classical approaches.

One-Pot Synthetic Protocols for Related Nitrophenyl Ketones

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. organic-chemistry.org For the synthesis of complex molecules like substituted nitrophenyl ketones, one-pot strategies can streamline multi-step sequences.

While a specific one-pot synthesis for this compound is not widely reported, related methodologies for other nitrophenyl ketones have been developed. For example, some protocols involve the conjugate addition of nitroalkanes to α,β-unsaturated ketones to prepare γ-diketones or γ-keto esters in a single pot. um.edu.mtorganic-chemistry.org Another approach involves the in-situ reduction of a nitro group followed by a reductive amination with a carbonyl compound, demonstrating the utility of tandem reactions involving nitroaromatics. organic-chemistry.orgnih.gov These strategies highlight the potential for developing a one-pot process for the target molecule, possibly by combining a cross-coupling or SNAr reaction with a subsequent transformation in a single operation. For instance, a one-pot alkylation-decarboxylation sequence using a solid acid catalyst has been shown to be an effective green route for producing other aryl ketones. acs.org

| Principle | Description | Potential Advantage |

|---|---|---|

| Tandem/Cascade Reactions | The product of one reaction is the substrate for the next in a sequential manner. | Avoids intermediate workup and purification, saving time and materials. |

| Process Intensification | Combines multiple unit operations (reaction, separation) into a single piece of equipment. | Increases overall yield and reduces reactor volume and energy consumption. |

| Atom Economy | Maximizes the incorporation of all materials from the starting reagents into the final product. | Reduces the formation of stoichiometric byproducts and waste. acs.org |

Electron-Transfer Chain Reactions (e.g., SRN1 Mechanism) Applied to Halo-Ketone Synthesis

The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism offers an alternative pathway for nucleophilic substitution on aromatic rings, proceeding through a radical chain mechanism rather than a polar intermediate. wikipedia.org This reaction is particularly useful for aryl halides that are unreactive in SNAr reactions because they lack strong electron-withdrawing groups in the ortho/para positions. wikipedia.org The reaction was discovered in 1970 by Bunnett and Kim. wikipedia.org

The SRN1 mechanism involves the following key steps:

Initiation: An electron is transferred to the aryl halide, often photochemically or via a solvated electron, to form a radical anion. dalalinstitute.com

Propagation:

The radical anion fragments to form an aryl radical and a halide ion. dalalinstitute.com

The aryl radical reacts with a nucleophile (such as a ketone enolate) to form a new radical anion. mdma.ch

This new radical anion transfers its electron to another molecule of the starting aryl halide, forming the product and regenerating the radical anion needed to continue the chain. wikipedia.orgdalalinstitute.com

Reactions of aryl halides with ketone enolates are classic examples of the SRN1 process. mdma.ch This mechanism could potentially be applied to the synthesis of this compound, for example, by reacting an appropriate 2-halo-5-nitrobenzene derivative with a phenylketone enolate, although the presence of the nitro group might also favor a competitive SNAr pathway.

| Feature | SNAr Mechanism | SRN1 Mechanism |

|---|---|---|

| Intermediate | Anionic Meisenheimer complex (carbanion). acs.org | Aryl radical and radical anion. wikipedia.org |

| Substrate Requirement | Requires strong electron-withdrawing groups (e.g., -NO₂) ortho/para to the leaving group. acs.org | No requirement for activating groups; can work on unactivated aryl halides. wikipedia.org |

| Initiation | Spontaneous reaction between substrate and nucleophile. | Requires an initiator, such as light (photostimulation) or a chemical reductant. dalalinstitute.com |

| Common Nucleophiles | Amines, alkoxides, thiolates. | Carbon nucleophiles like ketone enolates, amides. wikipedia.org |

Regioselectivity and Yield Optimization Strategies in the Synthesis of Benzophenone (B1666685) Derivatives

Regioselectivity is a paramount consideration in the synthesis of polysubstituted benzophenones like this compound. The outcome of the Friedel-Crafts acylation is dictated by the directing effects of the substituents on the aromatic ring undergoing acylation.

When acylating 1-fluoro-4-nitrobenzene with benzoyl chloride, the regiochemical outcome is controlled by the competing effects of the fluorine and nitro groups.

Nitro Group (-NO₂): This is a powerful deactivating and meta-directing group due to its strong electron-withdrawing nature. reddit.com

Fluoro Group (-F): As a halogen, it is a deactivating group but directs incoming electrophiles to the ortho and para positions.

In 1-fluoro-4-nitrobenzene, the position ortho to the fluorine atom (and meta to the nitro group) is the most likely site of acylation. The directing power of the ortho-, para-directing fluorine atom typically overrides the meta-directing nitro group for the position between them. Therefore, the primary product expected is this compound. Acylation at other positions is significantly disfavored due to the strong deactivating effect of the nitro group on the rest of the ring.

Yield Optimization Strategies are crucial for maximizing the output of the desired product. Key parameters that can be adjusted include:

Catalyst Choice and Amount: While AlCl₃ is effective, a stoichiometric amount is often required as it complexes with the product ketone. organic-chemistry.org Using more efficient catalytic systems or reusable catalysts like certain ionic liquids can improve yields and simplify workup. researchgate.net

Solvent: The choice of solvent can influence reaction rates and selectivity. Solvents like nitrobenzene or 1,2-dichloroethane are common, but their effects on isomer distribution must be considered. For example, the benzoylation of chlorobenzene shows varying isomer ratios depending on the solvent used. rsc.org

Temperature and Reaction Time: Friedel-Crafts acylations can be exothermic. researchgate.net Controlling the temperature is essential to prevent side reactions and degradation. Reaction times must be optimized to ensure complete conversion without promoting byproduct formation. researchgate.net

Reactant Stoichiometry: Adjusting the molar ratio of the reactants and catalyst can significantly impact the yield. An excess of the aromatic substrate is sometimes used to drive the reaction to completion.

| Parameter | Strategy for Optimization | Rationale |

| Catalyst | Screen various Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂); investigate ionic liquid systems. | Catalyst activity and complexation with the product affect reaction efficiency and product isolation. researchgate.net |

| Solvent | Test solvents with different polarities (e.g., CS₂, nitrobenzene, dichloroethane). | Solvent can influence the solubility of reactants and the stability of reaction intermediates, affecting rate and regioselectivity. rsc.org |

| Temperature | Maintain a controlled temperature, often starting at low temperatures (e.g., 0-5 °C) and allowing it to rise. | Prevents side reactions and decomposition of starting materials or products. researchgate.net |

| Reaction Time | Monitor reaction progress using techniques like TLC or GC to determine the optimal duration. | Ensures maximum conversion while minimizing the formation of degradation products or isomers. |

Scale-Up Considerations and Industrial Relevance of Synthetic Pathways

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several critical challenges. The Friedel-Crafts acylation, while robust, has characteristics that require careful management in large-scale reactors. researchgate.net

Key Scale-Up Challenges:

Exothermicity: The reaction is often highly exothermic. Efficient heat management is crucial to maintain control over the reaction temperature and prevent thermal runaways. This necessitates the use of jacketed reactors with precise temperature control and potentially controlled addition rates of reactants. researchgate.net

Catalyst Handling: Lewis acids like AlCl₃ are corrosive and moisture-sensitive. Handling large quantities requires specialized equipment and safety protocols. Quenching the reaction, which involves adding water or acid, can also be highly exothermic and produce corrosive hydrogen halides.

Waste Management: Traditional Friedel-Crafts reactions generate significant amounts of waste, including the hydrolyzed Lewis acid catalyst (e.g., aluminum hydroxide) and acidic aqueous streams. Environmentally sound disposal and potential catalyst recycling strategies are major industrial considerations. nih.gov

Material Transfer and Mixing: Ensuring homogenous mixing of reactants and catalyst in large volumes is essential for consistent reaction kinetics and to avoid localized overheating.

The industrial relevance of this compound and related compounds often lies in their use as intermediates in the synthesis of more complex molecules, particularly pharmaceuticals. For instance, substituted 2-aminobenzophenones are well-known precursors for the synthesis of benzodiazepines, a class of psychoactive drugs. iucr.orgmedchemexpress.com The specific substitution pattern of this compound makes it a potential precursor for various biologically active compounds.

| Consideration | Industrial Implication | Mitigation Strategy |

| Heat Management | Risk of thermal runaway, leading to side reactions and safety hazards. researchgate.net | Use of jacketed reactors, controlled addition of reagents, and calorimetric studies to model thermal behavior. researchgate.net |

| Reagent Handling | Corrosion of equipment and safety risks associated with moisture-sensitive and corrosive Lewis acids. | Use of glass-lined or corrosion-resistant reactors; closed-system transfer of reagents. |

| Work-up & Waste | Generation of large volumes of acidic and aluminum-containing waste. nih.gov | Implementation of waste treatment protocols; exploring greener catalytic methods to reduce waste. |

| Process Economics | High cost associated with stoichiometric catalysts and complex work-up procedures. | Optimization of reaction conditions to maximize yield and throughput; development of catalyst recycling processes. |

Purification and Isolation Techniques for the Target Compound

Following the synthesis, the crude this compound must be isolated from the reaction mixture and purified to meet the required specifications. The purification strategy depends on the physical properties of the compound and the nature of the impurities.

Initial Work-up: The reaction is typically quenched by carefully adding the mixture to ice-water or dilute acid. This decomposes the Lewis acid-ketone complex and separates the organic product from the water-soluble inorganic salts. The product is then extracted into an appropriate organic solvent, such as ethyl acetate (B1210297) or dichloromethane. The organic layer is washed to remove residual acid and dried.

Crystallization: As a crystalline solid, recrystallization is the most common and efficient method for purifying benzophenone derivatives. The choice of solvent is critical. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities remain either soluble or insoluble at all temperatures. Common solvents for recrystallizing aromatic ketones include ethanol, methanol, toluene, or mixtures like ethanol/water. A patent for a related compound, 2-amino-5-nitro-2'-chlorobenzophenone, describes purification by crystallization from toluene. google.com A method for purifying crude benzophenone involves utilizing the solubility differences in an organic solvent followed by dissolution crystallization. google.com

Chromatography: If recrystallization fails to remove certain impurities, or for very high purity requirements, column chromatography is employed. Silica gel is the standard stationary phase, and a solvent system (eluent) is chosen based on the polarity of the compound and impurities. A mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used to achieve good separation.

Characterization: The purity and identity of the final product are confirmed using analytical techniques such as:

Melting Point: A sharp melting point range is indicative of high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H NMR, ¹³C NMR, ¹⁹F NMR) to confirm the chemical structure.

Mass Spectrometry (MS): To confirm the molecular weight.

Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) and nitro (NO₂) groups.

Spectroscopic and Advanced Structural Characterization of 2 Fluoro 5 Nitrophenyl Phenyl Methanone

High-Resolution Spectroscopic Analysis for Structural Elucidation

High-resolution spectroscopic techniques are indispensable in modern chemistry for providing a detailed "fingerprint" of a molecule. For (2-Fluoro-5-nitrophenyl)(phenyl)methanone, a combination of NMR and IR spectroscopy allows for a comprehensive characterization of its chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei. By analyzing the resonance frequencies of protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F), it is possible to deduce the structure of a molecule.

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on its two aromatic rings. The protons of the unsubstituted phenyl group would likely appear as a complex multiplet in the aromatic region of the spectrum. The three protons on the 2-fluoro-5-nitrophenyl ring would exhibit more complex splitting patterns due to coupling with each other and with the adjacent fluorine atom. The specific chemical shifts and coupling constants would be crucial for assigning each proton to its exact position on the rings.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the methanone (B1245722) group would be expected to appear at a significantly downfield chemical shift. The carbon atoms of the aromatic rings would resonate in the typical aromatic region, with their precise chemical shifts influenced by the attached substituents (the fluorine and nitro groups). The carbon directly bonded to the fluorine atom would show a characteristic splitting pattern due to carbon-fluorine coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available | Carbonyl Carbon |

¹⁹F NMR is a highly sensitive technique specifically used to characterize fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom attached to the nitrophenyl ring. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom, and its multiplicity would provide information about coupling to adjacent protons.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification (Carbonyl, Nitro)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the ketone and the nitro (NO₂) group. The carbonyl stretching vibration typically appears as a strong band in the region of 1650-1700 cm⁻¹. The nitro group would exhibit two strong stretching vibrations, one symmetric and one asymmetric, typically in the ranges of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. The presence of these distinct bands would provide strong evidence for the presence of these functional groups in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1650-1700 | Strong | C=O (Carbonyl) Stretch |

| ~1500-1560 | Strong | N-O Asymmetric Stretch (Nitro) |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool in chemical analysis, providing precise information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with high accuracy. This allows for the unambiguous confirmation of its elemental composition. The molecular formula of this compound is C₁₃H₈FNO₃. appchemical.combldpharm.com

The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element in the molecule.

Interactive Data Table: Theoretical Exact Mass Calculation

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 13 | 12.000000 | 156.000000 |

| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |

| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total | 245.048822 |

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a standard method for assessing the purity of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is vaporized and separated into its components as it travels through a capillary column. The retention time, the time it takes for the compound to elute from the column, is a characteristic property. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint.

A GC-MS analysis of a pure sample of this compound would ideally show a single major peak in the chromatogram. The mass spectrum corresponding to this peak would exhibit a molecular ion (M⁺) peak and a characteristic fragmentation pattern. While a specific GC-MS purity report for this compound was not found, the NIST Chemistry WebBook contains mass spectral data for structurally similar compounds, such as (2-amino-5-nitrophenyl)(2-chlorophenyl)-methanone, which can provide an indication of the expected fragmentation behavior. nist.gov For ketones, common fragmentation pathways include α-cleavage on either side of the carbonyl group. miamioh.edu

Interactive Data Table: Expected GC-MS Data Points

| Parameter | Expected Result | Significance |

| Retention Time | A single, sharp peak | Indicates the presence of a single major component. |

| Molecular Ion Peak (m/z) | ~245 | Corresponds to the molecular weight of the compound. |

| Major Fragment Ions | To be determined experimentally | Provides structural confirmation and a basis for comparison. |

| Purity (%) | Calculated from peak area | Quantifies the purity of the sample. |

The Cayman Chemical spectral library, which contains GC-MS data for over 2,000 compounds, is a valuable resource for the analysis of related substances, such as 2-amino-2'-fluoro-5-nitrobenzophenone, a precursor in benzodiazepine (B76468) synthesis. caymanchem.com

Solid-State Structural Analysis

The arrangement of molecules in the solid state is crucial for understanding a compound's physical properties. X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids.

X-ray crystallography involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of the atoms within the crystal lattice, providing a detailed three-dimensional model of the molecule. As this compound is achiral, the determination of absolute stereochemistry is not applicable.

While a specific crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD), numerous studies on related benzophenone (B1666685) derivatives have been published. researchgate.netnih.gov These studies provide a framework for understanding the likely crystalline form and molecular conformation. For instance, the crystal structure of (2-hydroxy-5-methylphenyl)-(2-bromophenyl)methanone reveals a monoclinic crystal system. researchgate.net

Interactive Data Table: Representative Crystallographic Parameters for a Benzophenone Derivative

| Parameter | Example Value (for a related compound) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.864 |

| b (Å) | 7.536 |

| c (Å) | 17.643 |

| **β (°) ** | 132.195 |

| Volume (ų) | 1267.1 |

| Z | 4 |

Data for (2-hydroxy-5-methylphenyl)-(2-bromophenyl)methanone researchgate.net

The crystal packing of a molecule is stabilized by a network of intramolecular and intermolecular interactions. In the case of this compound, several types of non-covalent interactions are expected to play a role.

The analysis of the crystal structure of 2-amino-5-nitrophenyl 2-chlorophenyl ketone, a closely related compound, reveals the presence of intramolecular hydrogen bonds between the amine and carbonyl groups. nih.gov Furthermore, the crystal packing is stabilized by a network of intermolecular N-H···O hydrogen bonds, as well as weaker N-H···Cl and C-Cl···π interactions. nih.gov

For this compound, while classical hydrogen bond donors are absent, weak C-H···O and C-H···F hydrogen bonds are likely to be present. Additionally, π-π stacking interactions between the aromatic rings and interactions involving the nitro group are expected to contribute to the stability of the crystal lattice. The dihedral angle between the two phenyl rings is a key conformational feature of benzophenones and significantly influences the crystal packing. In related structures, this angle can vary considerably. nih.gov

Interactive Data Table: Potential Intermolecular Interactions

| Interaction Type | Potential Atoms Involved | Expected Significance |

| C-H···O Hydrogen Bonds | Aromatic C-H and Carbonyl/Nitro O | Directional, contributing to packing |

| C-H···F Hydrogen Bonds | Aromatic C-H and F | Weaker, but can influence conformation |

| π-π Stacking | Phenyl rings | Significant contribution to lattice energy |

| Dipole-Dipole Interactions | Carbonyl and Nitro groups | Important for overall crystal stability |

A detailed analysis of these interactions would require the experimental determination of the crystal structure of this compound.

Chemical Reactivity and Transformations of 2 Fluoro 5 Nitrophenyl Phenyl Methanone

Reactions Involving the Ketone Functional Group

The diaryl ketone functionality is a central feature of the molecule's reactivity. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, and the carbonyl group can undergo reduction and condensation reactions.

The carbonyl group (C=O) in (2-Fluoro-5-nitrophenyl)(phenyl)methanone serves as an electrophilic center. Nucleophiles can attack the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. The presence of the electron-withdrawing nitro group on one of the phenyl rings can enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzophenone (B1666685).

Common nucleophilic addition reactions include:

Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents, R-MgX) followed by an acidic workup would lead to the formation of tertiary alcohols.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds (R-Li) add to the carbonyl carbon to form tertiary alcohols after hydrolysis.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) in the presence of acid yields a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the former carbonyl carbon.

While specific examples for this compound are not extensively detailed in the literature, these reactions are fundamental to ketone chemistry and are expected to proceed under standard conditions.

The ketone functional group can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group, depending on the reagents and reaction conditions employed.

Reduction to Secondary Alcohols: The reduction of the carbonyl group to a secondary alcohol, (2-fluoro-5-nitrophenyl)(phenyl)methanol, can be achieved using various hydride-based reducing agents.

| Reducing Agent | Product | Conditions |

| Sodium borohydride (B1222165) (NaBH4) | (2-fluoro-5-nitrophenyl)(phenyl)methanol | Typically in alcoholic solvents (methanol, ethanol) |

| Lithium aluminum hydride (LiAlH4) | (2-fluoro-5-nitrophenyl)(phenyl)methanol | In aprotic ether solvents (e.g., diethyl ether, THF) followed by aqueous workup |

Reduction to Alkyl Derivatives: Complete reduction of the carbonyl group to a methylene (-CH2-) group results in the formation of 2-fluoro-5-nitro-1,1'-diphenylmethane. This transformation is typically accomplished under harsh conditions using classical named reactions.

Clemmensen Reduction: This method involves heating the ketone with zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). wikipedia.organnamalaiuniversity.ac.in These strongly acidic conditions are effective for aryl-alkyl ketones but may not be suitable for substrates sensitive to strong acids. wikipedia.org

Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (N2H4) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. lscollege.ac.inorganic-chemistry.orglibretexts.org A common modification involves using a high-boiling solvent like ethylene (B1197577) glycol. masterorganicchemistry.com The Wolff-Kishner reduction is performed under basic conditions and is therefore suitable for molecules that are sensitive to acid. lscollege.ac.in

The carbonyl group readily undergoes condensation reactions with primary amines and their derivatives to form imines and related compounds. masterorganicchemistry.com These reactions involve the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com

Imine Formation: Reaction with primary amines (R-NH2) yields N-substituted imines, also known as Schiff bases. organic-chemistry.orgredalyc.org The reaction is often catalyzed by acid. redalyc.org

Hydrazone Formation: Condensation with hydrazine (H2N-NH2) or substituted hydrazines (e.g., 2,4-dinitrophenylhydrazine, phenylhydrazine) produces the corresponding hydrazones. mdpi.comresearchgate.netdiscoveryjournals.org Hydrazones are often crystalline solids with sharp melting points, making them useful for the characterization and identification of ketones. The formation of hydrazones is a key step in the Wolff-Kishner reduction. organic-chemistry.orglibretexts.org

| Reagent | Product Type |

| Primary Amine (R-NH2) | Imine (Schiff Base) |

| Hydrazine (H2N-NH2) | Hydrazone |

| Hydroxylamine (H2N-OH) | Oxime |

| Semicarbazide (H2N-NH-C(O)NH2) | Semicarbazone |

Transformations of the Nitro Group

The nitro group (-NO2) is a versatile functional group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups, most notably an amino group.

The reduction of the nitro group to a primary amino group (-NH2) is a common and important transformation, yielding (5-amino-2-fluorophenyl)(phenyl)methanone. This reaction can be achieved with high selectivity, leaving the ketone and fluoro functionalities intact.

Several methods are available for this selective reduction:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H2) and a metal catalyst.

Catalysts: Palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), and Raney nickel are common catalysts.

Conditions: The reaction is typically carried out in a solvent like ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere.

Metal-Acid Systems: Dissolving metals in mineral acids generate hydrogen in situ, which reduces the nitro group.

Reagents: Common combinations include tin (Sn) or iron (Fe) in hydrochloric acid (HCl), and zinc (Zn) in acetic acid. Stannous chloride (SnCl2) in concentrated HCl is also a very effective reagent for this transformation.

The resulting (5-amino-2-fluorophenyl)(phenyl)methanone is a key intermediate in the synthesis of various heterocyclic compounds, including benzodiazepines. caymanchem.com

| Method | Reagents | Typical Solvents |

| Catalytic Hydrogenation | H2, Pd/C (or PtO2, Raney Ni) | Ethanol, Ethyl Acetate |

| Metal-Acid Reduction | Sn/HCl, Fe/HCl, Zn/CH3COOH | Water, Ethanol |

| Stannous Chloride | SnCl2/HCl | Concentrated HCl, Ethanol |

The nitro group, often in concert with the ortho-fluoro substituent, can participate in intramolecular cyclization reactions, leading to the formation of various heterocyclic systems.

Reductive Cyclization: When the nitro group is reduced in the presence of another functional group within the molecule, the newly formed amino group can react intramolecularly. For instance, the reduction of a 2-(2-nitrophenyl) derivative can lead to an intermediate amine that subsequently cyclizes. A zinc-mediated tandem reductive cyclization process has been developed for synthesizing quinazoline (B50416) derivatives from 2-(2-nitrophenyl)-1H-benzo[d]imidazoles and aldehydes. rsc.org This highlights the utility of nitro group reduction as a trigger for cyclization.

Nucleophilic Aromatic Substitution (SNAr) Cyclization: The fluorine atom, being ortho to the strongly electron-withdrawing nitro group, is activated towards nucleophilic aromatic substitution. If a suitable nucleophile is present in a side chain attached to the other ring, an intramolecular cyclization can occur. For example, anilides derived from 2-fluoro-5-nitro-substituted precursors can undergo N-deprotonation followed by an intramolecular O-SNAr cyclization to form benzo[d]oxazoles. researchgate.net In this type of reaction, the fluoride (B91410) acts as a good leaving group, and the nitro group activates the ring for the nucleophilic attack.

These cyclization strategies are powerful tools in synthetic organic chemistry for the construction of complex, polycyclic molecules from relatively simple precursors.

Reactivity of the Fluoro-Substituted Aromatic Ring

The aromatic ring containing the fluorine atom is substituted with two electron-withdrawing groups: the fluorine atom itself (via induction) and the benzoyl group (via induction and resonance). This electronic profile makes the ring electron-deficient and governs its susceptibility to either electrophilic or nucleophilic attack.

Electrophilic aromatic substitution (EAS) on the fluoro-substituted phenyl ring of this compound is generally disfavored. The presence of the strongly deactivating benzoyl group, which withdraws electron density from the ring, makes it significantly less reactive towards electrophiles compared to benzene (B151609). libretexts.org The fluorine atom also contributes to this deactivation through its inductive effect, although it can donate electron density via resonance.

Should an electrophilic substitution reaction be forced under harsh conditions, the regiochemical outcome would be determined by the directing effects of the existing substituents. The fluorine atom is an ortho, para-director, while the benzoyl group is a meta-director. Considering the positions on the ring relative to these substituents, the potential sites for electrophilic attack are C3, C4, and C6.

Attack at C3: Directed ortho to the fluorine and meta to the benzoyl group.

Attack at C4: Directed meta to the fluorine and meta to the benzoyl group.

Attack at C6: Directed ortho to the fluorine and ortho to the benzoyl group.

Steric hindrance from the adjacent benzoyl group would likely inhibit substitution at the C6 position. Therefore, any potential electrophilic substitution would likely yield a mixture of products, with substitution occurring at the C3 and C4 positions. However, specific examples of such reactions on this compound are not prominent in the literature, underscoring the difficulty of these transformations.

The fluorine atom in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the presence of two strong electron-withdrawing groups positioned ortho (the benzoyl group) and para (the nitro group) to the fluorine. These groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for the substitution reaction. nih.gov

The fluoride ion is an excellent leaving group in SNAr reactions. wikipedia.org By analogy with other activated fluoro-nitro-aromatic compounds, a wide variety of nucleophiles can be expected to displace the fluorine atom under relatively mild conditions. nih.govbeilstein-journals.orgresearchgate.net

Table 1: Potential Nucleophilic Aromatic Substitution Reactions by Analogy

| Nucleophile | Reagent Example | Potential Product | Reaction Conditions (Typical) |

|---|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | (2-Methoxy-5-nitrophenyl)(phenyl)methanone | Heat in corresponding alcohol (e.g., Methanol) |

| Amine | Ammonia (NH₃), Piperidine | (2-Amino-5-nitrophenyl)(phenyl)methanone, (2-(Piperidin-1-yl)-5-nitrophenyl)(phenyl)methanone | Heat in a polar aprotic solvent (e.g., DMF, DMSO) |

| Thiolate | Sodium thiophenoxide (NaSPh) | (2-(Phenylthio)-5-nitrophenyl)(phenyl)methanone | Heat in a polar aprotic solvent (e.g., DMF) |

| Hydroxide | Potassium hydroxide (KOH) | (2-Hydroxy-5-nitrophenyl)(phenyl)methanone | Heat in aqueous DMSO |

General Derivatization and Functionalization Strategies

Beyond the reactivity of the fluorophenyl ring, the other functional groups in this compound offer several avenues for derivatization.

One of the most common and useful transformations is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or metals in acidic media (e.g., SnCl₂/HCl). This reaction yields (5-amino-2-fluorophenyl)(phenyl)methanone, a key intermediate.

The resulting amino group can undergo a wide range of subsequent reactions:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Diazotization: Conversion to a diazonium salt with nitrous acid, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH).

Cyclization: The 2-amino-benzophenone scaffold is a classic precursor for the synthesis of biologically important heterocyclic systems, such as benzodiazepines, through condensation with amino acid derivatives. google.com

The ketone carbonyl group is also a site for functionalization. It can be:

Reduced to a secondary alcohol, (2-fluoro-5-nitrophenyl)(phenyl)methanol, using reducing agents like sodium borohydride.

Converted to an imine or hydrazone through condensation with primary amines or hydrazine, respectively.

Table 2: Key Functionalization Reactions of this compound

| Functional Group | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Nitro Group | Reduction | H₂, Pd/C or SnCl₂, HCl | Primary Amine |

| Ketone Carbonyl | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Fluorine Atom | Nucleophilic Substitution | RONa, RNH₂, RSNa | Ether, Amine, Thioether |

Theoretical and Computational Chemistry Studies of 2 Fluoro 5 Nitrophenyl Phenyl Methanone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is often employed to determine the ground state properties of molecules. For substituted benzophenones, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are utilized to compute various parameters that describe the molecule's stability and reactivity. chemrxiv.org

Key ground state properties that can be calculated for (2-Fluoro-5-nitrophenyl)(phenyl)methanone include:

Optimized Molecular Geometry: DFT can predict the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. This includes bond lengths, bond angles, and dihedral angles.

Total Energy: The total energy of the molecule in its optimized geometry is a measure of its stability.

Ionization Potential and Electron Affinity: These parameters are crucial for understanding the molecule's ability to donate or accept electrons, which is a key aspect of its chemical reactivity. chemrxiv.org

Table 1: Illustrative Ground State Properties Calculated by DFT This table presents a hypothetical set of data for this compound to illustrate the typical output of DFT calculations, as specific experimental or calculated data for this exact molecule is not readily available in public literature.

| Property | Illustrative Value | Unit |

| Total Energy | -895.12345 | Hartrees |

| Dipole Moment | 4.5 | Debye |

| Ionization Potential | 8.2 | eV |

| Electron Affinity | 2.1 | eV |

Analysis of Molecular Orbitals and Electron Density Distribution

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive. For benzophenone (B1666685) derivatives, the extent of π-conjugation and delocalization significantly influences these orbital energies. chemrxiv.org

Electron Density Distribution: The distribution of electron density within the molecule can be visualized to identify electron-rich and electron-poor regions. This is often done using techniques like Molecular Electrostatic Potential (MEP) maps, which can pinpoint the likely sites for nucleophilic and electrophilic attack. In this compound, the electron-withdrawing nitro and fluoro groups are expected to significantly influence the electron density distribution across the aromatic rings. nih.gov

Table 2: Illustrative Frontier Orbital Energies This table provides hypothetical HOMO-LUMO energy values for this compound to demonstrate the concept.

| Orbital | Illustrative Energy | Unit |

| HOMO | -7.8 | eV |

| LUMO | -2.5 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

Mechanistic Investigations using Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

For a given reaction, computational methods can be used to map out the potential energy surface, which helps in identifying the most likely reaction pathway. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The presence of substituents like the fluoro and nitro groups on the benzophenone scaffold can significantly influence the reaction pathways by altering the stability of intermediates and transition states.

Molecular Dynamics and Conformation Analysis

While quantum chemical calculations are excellent for understanding the properties of a single molecule or a small number of interacting molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their dynamic behavior. For this compound, MD simulations could be used to:

Explore Conformational Space: The molecule may have several low-energy conformations due to the rotation around the single bonds connecting the phenyl rings to the carbonyl group. MD simulations can explore these different conformations and determine their relative populations at a given temperature.

Study Solvent Effects: By including solvent molecules in the simulation, it is possible to study how the solvent influences the conformation and dynamics of the molecule.

Investigate Intermolecular Interactions: MD can be used to simulate the interaction of this compound with other molecules, such as in a solution or at a surface.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Detailed theoretical and computational studies predicting the NMR chemical shifts and vibrational frequencies specifically for this compound are not present in the current body of scientific literature. While computational chemistry provides robust methods for such predictions—often employing Density Functional Theory (DFT) for geometry optimization followed by calculations of spectroscopic parameters (e.g., using the GIAO method for NMR shifts)—no published research has applied these techniques to this specific molecule.

Consequently, data tables of predicted 1H, 13C, 19F NMR chemical shifts or calculated infrared and Raman vibrational frequencies for this compound cannot be provided.

Synthetic Utility and Applications in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

(2-Fluoro-5-nitrophenyl)(phenyl)methanone serves as a pivotal intermediate for the synthesis of more complex, high-value molecules, most notably as a precursor to substituted 2-aminobenzophenones. These aminobenzophenones are themselves critical intermediates in the production of several classes of pharmaceuticals.

The synthetic value of the title compound stems from three primary reactive sites:

The Aryl-Fluorine Bond: The fluorine atom at the C2 position is ortho to the benzoyl group and, more importantly, para to a powerful electron-withdrawing nitro group. This electronic arrangement strongly activates the C-F bond towards nucleophilic aromatic substitution (SNAr).

The Nitro Group: The nitro group at the C5 position can be readily reduced to a primary amino group, which opens up a vast array of subsequent chemical reactions, such as diazotization or acylation.

The Ketone Carbonyl Group: The benzophenone (B1666685) carbonyl can participate in various classical carbonyl chemistry reactions.

A primary application of this intermediate is in the synthesis of 2-aminobenzophenone (B122507) derivatives, which are the foundational precursors for the entire class of 1,4-benzodiazepine (B1214927) drugs. For instance, the closely related compound, 2-amino-2'-fluoro-5-nitrobenzophenone, is a known precursor in the synthesis of Flunitrazepam. cymitquimica.comiucr.orgresearchgate.net this compound can be considered a precursor to these aminobenzophenones through a sequence involving SNAr displacement of the fluoride (B91410) followed by reduction of the nitro group. This strategic position as a precursor to a well-established class of pharmacologically active compounds underscores its importance as a key intermediate.

Building Block for Diverse Heterocyclic Systems

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals and agrochemicals. guidechem.com The structural and electronic features of this compound make it an exemplary starting material for the construction of various heterocyclic rings, particularly those containing nitrogen.

The key transformation is the facile displacement of the activated fluoride atom by a wide range of nucleophiles. When bifunctional nucleophiles are used, a subsequent intramolecular cyclization reaction can lead directly to the formation of a heterocyclic ring. For example, reaction with amino acid esters can provide intermediates that, after reduction of the nitro group, can be cyclized to form the seven-membered diazepine (B8756704) ring characteristic of many anxiolytic drugs. google.com

The table below illustrates the potential of this compound as a precursor to various heterocyclic systems via an initial SNAr reaction.

| Nucleophile | Initial SNAr Product | Potential Heterocyclic System (after further steps) |

| Ammonia (NH₃) | (2-Amino-5-nitrophenyl)(phenyl)methanone | Benzodiazepines, Quinolines |

| Primary Amines (R-NH₂) | (2-(Alkylamino)-5-nitrophenyl)(phenyl)methanone | N-substituted Benzodiazepines |

| Hydrazine (B178648) (H₂N-NH₂) | (2-Hydrazinyl-5-nitrophenyl)(phenyl)methanone | Cinnolines, Indazoles |

| Amino Acids | N-(2-benzoyl-4-nitrophenyl)amino acids | Benzodiazepines |

This versatility makes the compound a powerful platform for accessing a wide range of privileged heterocyclic scaffolds relevant to drug discovery.

Contribution to the Development of Fluorinated Organic Compounds

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound is not only a fluorinated compound itself but also a valuable reagent for introducing the 2-fluoro-5-nitrophenyl moiety into other molecules.

The highly efficient SNAr reactivity allows for the covalent attachment of this fluorinated aromatic ring to various substrates containing O, N, or S nucleophiles. This process can be used to build larger, more complex fluorinated molecules. Research on analogous systems, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, has demonstrated that fluorine atoms activated by nitro groups undergo smooth substitution with a wide variety of nucleophiles, including alcohols, phenols, thiols, and amines. beilstein-journals.orgnih.govresearchgate.net This reactivity pattern is directly applicable to this compound, positioning it as a key building block in the broader field of fluoro-organic chemistry. By using this compound, chemists can readily access novel fluorinated derivatives for evaluation as potential pharmaceuticals or advanced materials. cymitquimica.com

Application in the Generation of Compound Libraries for Chemical Biology and Drug Discovery Efforts

Modern drug discovery relies heavily on the screening of large collections of diverse small molecules, known as compound libraries. nih.gov An ideal scaffold for library synthesis possesses multiple points of diversification, allowing for the attachment of various substituents in a combinatorial fashion. This compound is an excellent example of such a scaffold.

The molecule offers at least three distinct points for chemical diversification, which can be addressed with orthogonal reaction conditions.

| Point of Diversity | Functional Group | Potential Reactions for Library Synthesis |

| Position 2 | Activated Aryl Fluoride | Nucleophilic Aromatic Substitution (SNAr) with libraries of amines, alcohols, thiols. |

| Position 5 | Nitro Group | Reduction to amine, followed by acylation, sulfonylation, or reductive amination with libraries of acyl chlorides, sulfonyl chlorides, or aldehydes/ketones. |

| Carbonyl Carbon | Ketone | Wittig reaction, Grignard addition, reductive amination, formation of hydrazones, oximes, etc. |

This multi-point reactivity allows chemists to generate vast numbers of unique analogues from a single, readily accessible core structure. For example, a library of amines could be reacted at the C2 position via SNAr, followed by reduction of the nitro group and subsequent acylation with a library of carboxylic acids. This two-dimensional combinatorial approach can produce thousands of distinct compounds for high-throughput screening, significantly accelerating the search for new bioactive agents. This strategy is a cornerstone of modern medicinal chemistry and highlights the compound's utility in drug discovery efforts. nih.govuniroma1.it

Facilitation of Novel Synthetic Methodologies through its Unique Reactivity Profile

The synthetic utility of this compound is rooted in its unique reactivity profile, which is a direct consequence of the electronic interplay between its functional groups. The defining feature is the extreme activation of the C-F bond toward nucleophilic attack. The strong σ- and π-electron-withdrawing capacity of the nitro group, located para to the fluorine, dramatically lowers the electron density of the aromatic ring and stabilizes the negative charge in the intermediate Meisenheimer complex formed during an SNAr reaction.

This predictable and high-yielding reactivity makes the compound an ideal substrate for both the development of new synthetic methods and for use in complex total synthesis projects where reliable bond-forming reactions are paramount. The selective displacement of the fluoride can be achieved in the presence of other, less activated halogens, and under relatively mild conditions. This robust reactivity allows for the execution of SNAr reactions with a broad scope of nucleophiles, facilitating the construction of molecular complexity in a controlled and efficient manner. semanticscholar.orgresearchgate.net This reliability makes this compound and related structures valuable tools for synthetic chemists pushing the boundaries of molecular design.

Conclusion and Future Research Directions

Synthesis and Reactivity Summary of (2-Fluoro-5-nitrophenyl)(phenyl)methanone

The synthesis and reactivity of this compound are dictated by the interplay of its three key functional components: the benzophenone (B1666685) core, the electron-withdrawing nitro group, and the halogen fluorine atom.

Synthesis:

The most probable and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction would involve the acylation of benzene (B151609) with 2-fluoro-5-nitrobenzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The mechanism proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction between the acyl chloride and the Lewis acid. This acylium ion is then attacked by the electron-rich π-system of the benzene ring. A subsequent deprotonation of the resulting intermediate restores the aromaticity of the phenyl ring and yields the final ketone product. The presence of the deactivating nitro group on the benzoyl chloride does not typically inhibit this reaction, as the acylation occurs on the separate, unactivated benzene ring.

| Reactants | Reagents | Product | Reaction Type |

| Benzene | 2-Fluoro-5-nitrobenzoyl chloride, Aluminum chloride (AlCl₃) | This compound | Friedel-Crafts Acylation |

Reactivity:

The reactivity of this compound is characterized by two primary pathways, centered on the fluoro and nitro substituents.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution. This is due to the strong electron-withdrawing effect of the nitro group in the para-position, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. This activation makes the fluorine atom a good leaving group, allowing for its displacement by a variety of nucleophiles such as amines, alkoxides, and thiolates. This reactivity is a powerful tool for introducing diverse functionalities into the molecule. The reactivity of p-halonitrobenzenes in SNAr reactions is well-established, with the fluoride (B91410) being more reactive than other halides like bromide. doubtnut.com

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group under various conditions. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), or by using metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). This transformation is significant as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing amino group, which can then be further functionalized.

| Functional Group | Reaction Type | Potential Reagents | Product Type |

| 2-Fluoro | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | 2-substituted-5-nitrobenzophenones |

| 5-Nitro | Reduction | H₂, Pd/C; Sn/HCl; Fe/HCl | (5-Amino-2-fluorophenyl)(phenyl)methanone |

Current Challenges and Emerging Opportunities in its Chemical Space

While this compound holds promise as a versatile chemical intermediate, its exploration is not without challenges. A key challenge lies in the chemoselective manipulation of its functional groups. For instance, achieving substitution at other positions on the aromatic rings without affecting the highly reactive fluoro and nitro groups requires careful selection of reaction conditions. Furthermore, the development of scalable and environmentally benign synthetic routes remains a persistent challenge in fine chemical manufacturing.

Despite these challenges, the opportunities presented by this molecule are significant. Its trifunctional nature makes it an attractive building block for the synthesis of complex molecules. The presence of fluorine is of particular interest in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.net Therefore, derivatives of this compound could be valuable scaffolds in drug discovery programs targeting a range of diseases.

The field of materials science also presents emerging opportunities. The benzophenone core is a known chromophore, and the introduction of fluoro and nitro groups can modulate its photophysical properties. This opens the door to the development of novel dyes, pigments, and materials for optical and electronic applications.

Prospective Avenues for Future Academic Investigation and Methodological Innovation

The unique substitution pattern of this compound provides fertile ground for future academic research and the development of new synthetic methodologies.

Future Academic Investigation:

Exploration of Biological Activity: A systematic investigation into the biological activities of derivatives of this compound is a logical next step. Libraries of compounds could be synthesized via SNAr reactions at the 2-position and modifications of the amine derived from the nitro group reduction. These libraries could then be screened for various therapeutic targets.

Mechanistic Studies: Detailed mechanistic studies of the reactions involving this molecule could provide deeper insights into the electronic effects of the combined fluoro and nitro substitution on the benzophenone system.

Development of Novel Heterocycles: The compound could serve as a precursor for the synthesis of novel heterocyclic systems. For example, intramolecular cyclization reactions involving derivatives of the amine and ketone functionalities could lead to new classes of fused ring systems with potential biological or material applications.

Methodological Innovation:

Flow Chemistry Synthesis: The development of continuous flow processes for the synthesis and functionalization of this compound could offer advantages in terms of safety, scalability, and reproducibility.

Catalytic Functionalization: Exploring novel catalytic methods for the functionalization of this molecule, such as C-H activation at other positions on the aromatic rings, would significantly expand its synthetic utility.

"Green" Chemistry Approaches: The development of more sustainable synthetic methods, for example, using greener solvents or catalysts, would be a valuable contribution to the field.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Fluoro-5-nitrophenyl)(phenyl)methanone, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using a fluorinated nitrobenzene derivative and benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction optimization involves varying temperature (80–120°C), solvent polarity (e.g., dichloromethane vs. nitrobenzene), and catalyst stoichiometry . For nitro-group stability, inert atmospheres (N₂/Ar) are recommended to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the pure product .

Q. How is the structure of this compound validated experimentally?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to identify fluorine coupling patterns and nitro-group deshielding effects .

- X-ray crystallography : SHELX software for refining crystal structures, particularly to resolve steric effects from the ortho-fluoro and para-nitro substituents .

- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to verify stoichiometry .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Due to the nitro group’s potential toxicity and fluorinated aromatic hazards:

- Use fume hoods to avoid inhalation of dust/vapors (P261 precaution) .

- Wear nitrile gloves and safety goggles (P262 precaution) .

- Store in amber glass vials at –20°C to prevent photodegradation .

Advanced Research Questions

Q. How do electronic effects from the fluoro and nitro substituents influence the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro (–NO₂) and fluorine (–F) groups create a meta-directing effect, reducing electron density at the benzene ring. Computational studies (e.g., Gaussian software) can map electrostatic potential surfaces to predict regioselectivity . Experimentally, bromination or nitration reactions under controlled conditions (e.g., H₂SO₄/HNO₃ at 0–5°C) can validate these predictions .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing in X-ray data. Mitigation strategies include:

- Re-running NMR in deuterated DMSO to assess hydrogen bonding .

- Comparing experimental IR spectra (e.g., carbonyl stretch ~1680 cm⁻¹) with density functional theory (DFT)-calculated vibrational modes .

- Using SHELXL to refine crystallographic data and adjust for thermal motion artifacts .

Q. How can the compound’s solubility limitations in aqueous media be overcome for biological assays?

- Methodological Answer : Solubility in polar solvents (e.g., DMSO) is limited (~2–5 mg/mL). Strategies include:

- Co-solvent systems (e.g., DMSO:PBS 1:9 v/v) .

- Nanoformulation with polylactic-co-glycolic acid (PLGA) nanoparticles to enhance bioavailability .

- Derivatization via hydroxylation or glycosylation to improve hydrophilicity .